Methyl3-[(methoxycarbonyl)amino]propanoate
Description
Methyl 3-[(methoxycarbonyl)amino]propanoate is a β-amino acid derivative characterized by a methoxycarbonyl-protected amine group at the β-position and a methyl ester at the carboxylate terminus. Its structure enables versatility in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The compound’s reactivity stems from the ester and carbamate functionalities, making it a precursor for peptide coupling, hydrazide formation, and nucleophilic additions .
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
methyl 3-(methoxycarbonylamino)propanoate |
InChI |
InChI=1S/C6H11NO4/c1-10-5(8)3-4-7-6(9)11-2/h3-4H2,1-2H3,(H,7,9) |
InChI Key |
WBQDHKPEBCPIJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl3-[(methoxycarbonyl)amino]propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminopropanoic acid with methyl chloroformate under basic conditions. The reaction proceeds as follows:
Starting Materials: 3-aminopropanoic acid and methyl chloroformate.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-aminopropanoic acid is dissolved in a suitable solvent such as dichloromethane, and methyl chloroformate is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale production typically employs automated systems for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl3-[(methoxycarbonyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted amino esters.
Scientific Research Applications
Methyl3-[(methoxycarbonyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl3-[(methoxycarbonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares Methyl 3-[(methoxycarbonyl)amino]propanoate with key analogues, highlighting structural variations and their implications:
Key Observations:
- Steric and Electronic Effects: The Boc group in (S)-Methyl 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate provides steric protection for amines, enhancing stability during synthesis compared to the methoxycarbonyl group in the target compound .
- Substituent Impact : Aryl substituents (e.g., bromophenyl, chlorobenzoyl) increase molecular weight and logP values (e.g., 3.90 for the thiophene derivative ), influencing solubility and bioavailability.
- Reactivity: The methoxycarbonyl group in the target compound facilitates hydrazinolysis to form hydrazides, a critical step in synthesizing cholinesterase inhibitors .
Biological Activity
Methyl 3-[(methoxycarbonyl)amino]propanoate, also known as a derivative of methyl 3-aminopropanoate, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
Methyl 3-[(methoxycarbonyl)amino]propanoate features a unique combination of functional groups that contribute to its reactivity and biological profile. The compound contains:
- An amino group (-NH2)
- A methoxycarbonyl group (-COOCH3)
- A propanoate backbone
These functional groups enable the compound to participate in various biochemical interactions.
The biological activity of methyl 3-[(methoxycarbonyl)amino]propanoate is primarily attributed to its interaction with specific molecular targets within biological systems. The compound acts as a substrate for various enzymes, facilitating metabolic pathways. The methoxy and oxopropyl groups enhance its binding affinity to these targets, influencing enzyme-substrate interactions and potentially modulating metabolic processes.
Biological Activity Overview
Research indicates that methyl 3-[(methoxycarbonyl)amino]propanoate exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various pathogenic microorganisms, including bacteria and protozoa. For instance, it has been evaluated against Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum with promising results .
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in bacterial virulence factors, such as the type III secretion system (T3SS), which is crucial for the pathogenicity of certain Gram-negative bacteria .
Case Studies
- Antimicrobial Evaluation : A study assessed the in vitro activity of methyl 3-[(methoxycarbonyl)amino]propanoate against several protozoan pathogens. The compound exhibited significant inhibitory effects, with varying degrees of effectiveness depending on the strain tested. Notably, it showed lower toxicity against mammalian cell lines compared to standard reference drugs like melarsoprol and benznidazole .
- Enzyme Interaction Studies : Another investigation focused on the interaction between methyl 3-[(methoxycarbonyl)amino]propanoate and bacterial enzymes related to the T3SS. High concentrations of the compound resulted in a notable decrease in enzyme activity, suggesting its potential as a therapeutic agent against infections caused by T3SS-expressing pathogens .
Table 1: In Vitro Activity Against Protozoan Pathogens
Table 2: Enzyme Inhibition Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
